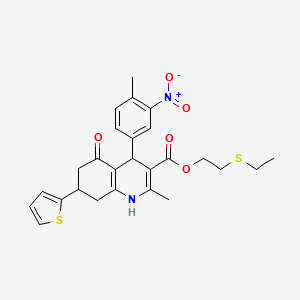![molecular formula C18H20N2O3S B11594356 methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11594356.png)
methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a cyclohexyl-substituted thioxoimidazolidinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate typically involves multiple steps:
Formation of the Thioxoimidazolidinone Core: This step often starts with the reaction of cyclohexylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an appropriate carbonyl compound to yield the thioxoimidazolidinone core.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form methyl benzoate.
Coupling Reaction: The final step involves coupling the thioxoimidazolidinone core with the methyl benzoate derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate can be used to study enzyme interactions and inhibition, particularly those involving thioxoimidazolidinone derivatives.
Medicine
Medicinally, this compound has potential as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, making it valuable in the production of advanced polymers and coatings.
作用機序
The mechanism of action of methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioxoimidazolidinone moiety can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can be due to the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Methyl 4-formylbenzoate: Similar in structure but lacks the thioxoimidazolidinone moiety.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the thioxoimidazolidinone moiety.
Methyl 4-vinylbenzoate: Features a vinyl group in place of the thioxoimidazolidinone moiety.
Uniqueness
Methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is unique due to the presence of the thioxoimidazolidinone moiety, which imparts distinct chemical and biological properties. This moiety allows for specific interactions with biological targets, making it a valuable compound for drug development and other applications.
特性
分子式 |
C18H20N2O3S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate |
InChI |
InChI=1S/C18H20N2O3S/c1-23-17(22)13-9-7-12(8-10-13)11-15-16(21)20(18(24)19-15)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,19,24)/b15-11- |
InChIキー |
FMBUMRGKLBTZES-PTNGSMBKSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11594280.png)
![methyl 2-[(8-oxo-7-phenyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate](/img/structure/B11594281.png)
![2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594282.png)
![isobutyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594285.png)

![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11594302.png)
![(5Z)-2-(3-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594311.png)
![(4E)-2-(1H-benzimidazol-2-yl)-4-{[(4-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11594316.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594319.png)
![(2E)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11594321.png)
![7-(3-hydroxypropyl)-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11594336.png)
![7-benzyl-1-(4-fluorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11594343.png)
![2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11594349.png)
![(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594364.png)
